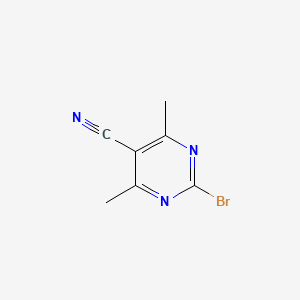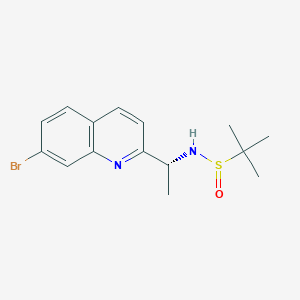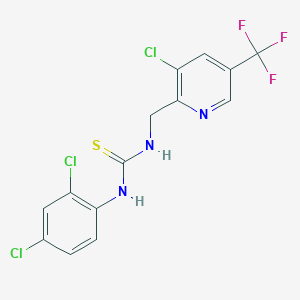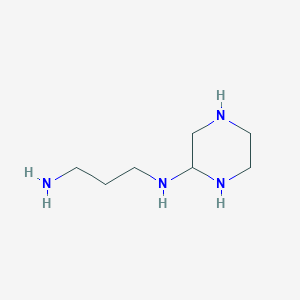
N1-(Piperazin-2-YL)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(Piperazin-2-YL)propane-1,3-diamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Piperazin-2-YL)propane-1,3-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of starting materials, cyclization reactions, and purification processes to obtain the desired product with high yield and purity.
化学反应分析
Types of Reactions
N1-(Piperazin-2-YL)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
科学研究应用
N1-(Piperazin-2-YL)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is explored for its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N1-(Piperazin-2-YL)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand that binds to metal ions, forming complexes that exhibit catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamine
- N1-(pyrimidin-2-yl)propane-1,3-diamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
N1-(Piperazin-2-YL)propane-1,3-diamine is unique due to its specific structure and the presence of both piperazine and propane-1,3-diamine moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
14566-75-7 |
|---|---|
分子式 |
C7H18N4 |
分子量 |
158.25 g/mol |
IUPAC 名称 |
N'-piperazin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C7H18N4/c8-2-1-3-10-7-6-9-4-5-11-7/h7,9-11H,1-6,8H2 |
InChI 键 |
YRWMFBNNGBGYPE-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CN1)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)


![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)

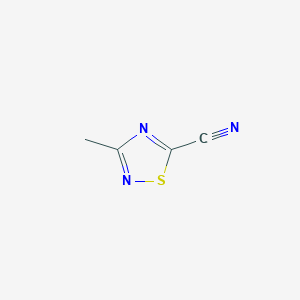
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
